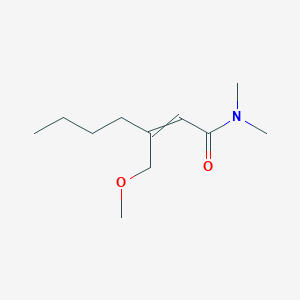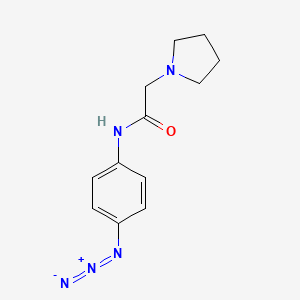
2-Methyl-1-(2-phosphanylethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-phosphanylethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methyl group at the second position and a phosphanylethyl group at the first position of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-phosphanylethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylimidazole and a suitable phosphanylethylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors and automated purification systems to streamline production.
化学反応の分析
Types of Reactions
2-Methyl-1-(2-phosphanylethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphanylethyl group to different functional groups.
Substitution: The imidazole ring can participate in substitution reactions, where the methyl or phosphanylethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2-Methyl-1-(2-phosphanylethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-Methyl-1-(2-phosphanylethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The phosphanylethyl group can participate in coordination with metal ions, while the imidazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
1-Methylimidazole: Lacks the phosphanylethyl group, making it less versatile in coordination chemistry.
2-Phenylimidazole: Contains a phenyl group instead of a phosphanylethyl group, leading to different chemical properties and applications.
2-Methylimidazole: Similar structure but without the phosphanylethyl group, resulting in different reactivity and applications.
Uniqueness
2-Methyl-1-(2-phosphanylethyl)-1H-imidazole is unique due to the presence of both a methyl and a phosphanylethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
923271-60-7 |
|---|---|
分子式 |
C6H11N2P |
分子量 |
142.14 g/mol |
IUPAC名 |
2-(2-methylimidazol-1-yl)ethylphosphane |
InChI |
InChI=1S/C6H11N2P/c1-6-7-2-3-8(6)4-5-9/h2-3H,4-5,9H2,1H3 |
InChIキー |
YJWQNZTULOCKDB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1CCP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


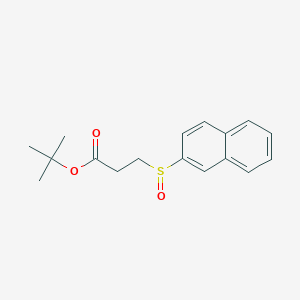
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
![4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate](/img/structure/B14178886.png)
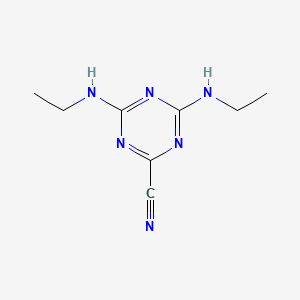
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)

![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
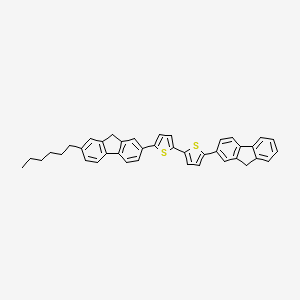
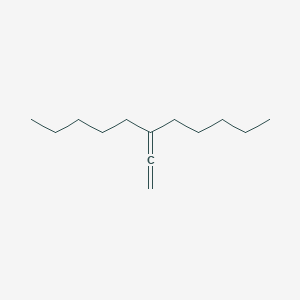
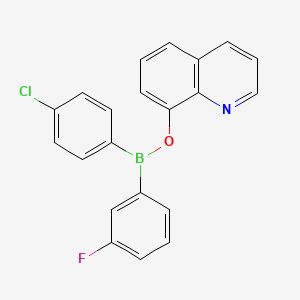
![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
